molecular formula C14H17F3N2O3 B2583584 Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1421508-36-2

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2583584
CAS No.: 1421508-36-2
M. Wt: 318.296
InChI Key: YWMBTWDYNBRYCP-UHFFFAOYSA-N
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Description

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through electrophilic trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) and a suitable base.

    Ether Formation: The pyridine intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often involves the use of a strong base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate (ClCOOEt) under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NH3, RSH (thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-2-21-13(20)19-7-5-11(6-8-19)22-12-4-3-10(9-18-12)14(15,16)17/h3-4,9,11H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMBTWDYNBRYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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